Home > Products > Screening Compounds P2819 > 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride - 192065-56-8

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride

Catalog Number: EVT-447505
CAS Number: 192065-56-8
Molecular Formula: C17H16ClN3O2
Molecular Weight: 329.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GYKI 52466 hydrochloride is a compound that has garnered significant attention in the field of neuroscience due to its unique properties as a noncompetitive antagonist of AMPA/kainate receptors. These receptors are a subtype of the ionotropic glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system. The distinctive pharmacological profile of GYKI 52466, which includes muscle relaxant and anticonvulsant effects, sets it apart from traditional benzodiazepines that typically act on GABA receptors26.

1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine

    Compound Description: This compound is the free base form of GYKI 52466 hydrochloride. It is a non-competitive AMPA receptor antagonist. []

GYKI 53665

    Compound Description: GYKI 53665 (1-(4-aminophenyl)-3-methylcarbamyl-4-methyl-7,8-methylenedioxy-3,4 -dihydro-5H-2,3-benzodiazepine) is a more potent AMPA-preferring receptor antagonist than GYKI 52466. []

    Relevance: GYKI 53665 belongs to the same 2,3-benzodiazepine class as GYKI 52466 hydrochloride and is a more potent derivative. [] Both compounds exhibit non-competitive antagonism of AMPA receptors. []

GYKI 52895

    Compound Description: GYKI 52895 is the 3,4-dihydro derivative of GYKI 52466. []

    Relevance: GYKI 52895 is structurally related to GYKI 52466 hydrochloride through a modification of the 7-membered benzodiazepine ring, specifically the reduction of the 3,4 double bond. []

BDZ-f

    Compound Description: BDZ-f is an N-3 methyl-carbamoyl derivative of GYKI 52466. This modification enhances its potency as a non-competitive GluA1 AMPA receptor channel inhibitor. []

    Relevance: BDZ-f is structurally related to GYKI 52466 hydrochloride through the addition of an N-3 methyl-carbamoyl group to the diazepine ring. [] Both compounds exhibit non-competitive inhibition of AMPA receptors. []

2,3-Benzodiazepine Derivatives

    Compound Description: This class of compounds, which includes GYKI 52466, GYKI 53655, and GYKI 53784, are selective, non-competitive AMPA receptor antagonists. []

    Relevance: GYKI 52466 hydrochloride is a member of the 2,3-benzodiazepine family of compounds, all sharing a similar core structure. []

GYKI 53784 (LY303070)

    Compound Description: GYKI 53784 [(-)1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-4,5-dihydro-3-methylcarbamoyl-2,3-benzodiazepine], also known as LY303070, is a potent and selective non-competitive antagonist of AMPA receptors. It is an active isomer of GYKI 53655. []

    Relevance: GYKI 53784 is a 2,3-benzodiazepine compound and a more potent derivative of GYKI 52466 hydrochloride. [] Both exhibit non-competitive antagonism of AMPA receptors. []

Quinoxalinediones

    Compound Description: Quinoxalinediones are competitive AMPA/kainate receptor antagonists. []

    Relevance: Quinoxalinediones and GYKI 52466 hydrochloride share a similar pharmacological profile, but they differ in their mechanism of action on AMPA receptors. [] Quinoxalinediones are competitive antagonists, while GYKI 52466 hydrochloride is a non-competitive antagonist. []

NBQX

    Compound Description: NBQX (2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(f)quinoxaline) is a competitive AMPA/kainate receptor antagonist. [, ]

CNQX

    Compound Description: CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a competitive AMPA/kainate receptor antagonist. [, , ]

    Relevance: Similar to NBQX, CNQX is also a competitive antagonist of AMPA/kainate receptors, while GYKI 52466 hydrochloride displays non-competitive antagonism. [, , ]

Applications in Various Fields

Neuroprotection

In the context of cerebral ischemia, GYKI 52466 has demonstrated a cerebroprotective effect. Studies have shown that administration of the compound shortly after the onset of stroke can significantly reduce cortical infarct volume and improve neurological deficits in rats. This suggests that non-NMDA antagonists like GYKI 52466 could be beneficial when given soon after a stroke occurs3.

Epilepsy

GYKI 52466 has been found to potentiate the anticonvulsant activity of conventional antiepileptic drugs without influencing their plasma levels, indicating a lack of pharmacokinetic interaction. This potentiation occurs without significant side effects, suggesting that GYKI 52466 could be used in combination with other antiepileptics to enhance their efficacy in treating epilepsy7.

Pain Management

The compound has also shown antinociceptive and anti-inflammatory effects in animal models. It has been effective in reducing hypersensitivity and hyperalgesia in conditions such as acute carrageenan edema and chronic arthritis, indicating that AMPA receptors may contribute to certain forms of pathological pain5.

Neurodevelopmental Disorders

In immature rats, GYKI 52466 has been shown to suppress cortical afterdischarges and decrease the intensity of clonic movements associated with epileptic activity. This suggests potential applications in treating neurodevelopmental disorders characterized by epileptic seizures8.

Ischemia and Excitotoxicity

GYKI 52466 has been observed to inhibit ischemia-induced increases in microdialysate glutamate and GABA in the striatum, which may be related to its neuroprotective effects in this region. The compound's ability to prevent the release of excitotoxic glutamate during ischemic events further underscores its therapeutic potential4.

Anticonvulsant Properties

Despite its structural similarities to 1,4-benzodiazepines, GYKI 52466's anticonvulsant properties are not mediated by the GABAA receptor-associated benzodiazepine site. It has been effective in increasing seizure thresholds in various seizure models in mice, although its anticonvulsant effects are not as selective as those of some other agents9.

Muscle Relaxation

Electrophysiological studies have shown that GYKI 52466 exerts a strong inhibitory effect on spinal reflexes, which may contribute to its muscle relaxant properties. This effect is distinct from classical 1,4-benzodiazepines, which typically enhance GABA-A receptor-mediated inhibition2.

Source and Classification
  • Chemical Name: 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
  • CAS Number: 192065-56-8
  • Molecular Formula: C17H15N3O2HCl
  • Molar Mass: 329.781 g/mol
  • Classification: 2,3-benzodiazepine derivative
Synthesis Analysis

The synthesis of GYKI 52466 hydrochloride involves several key steps that typically start with a benzodiazepine derivative. The process can be outlined as follows:

  1. Starting Materials: The synthesis often begins with a precursor such as 1-(4-nitrophenyl)-4-methyl-7,8-methylenedioxy-3,4-dihydro-5H-2,3-benzodiazepine.
  2. Reagents and Conditions: The reaction conditions may include the use of organic solvents and catalysts to facilitate the introduction of functional groups necessary for the final product.
  3. Reaction Steps:
    • Formation of Dioxole Ring: The introduction of the dioxole moiety is crucial and typically involves cyclization reactions.
    • Substitution Reactions: Aniline derivatives may be introduced through electrophilic aromatic substitution.
    • Purification: Post-reaction purification steps are essential to isolate the hydrochloride salt form of the compound.

The detailed synthesis methods can vary significantly depending on the desired yield and purity levels.

Molecular Structure Analysis

The molecular structure of GYKI 52466 hydrochloride features a complex arrangement that includes:

  • Core Structure: The core structure consists of a benzodiazepine framework fused with a dioxole ring.
  • Functional Groups: The presence of an aniline group at one end contributes to its reactivity and biological activity.

Structural Data

  • InChI Key: RUBSCPARMVJNKX-UHFFFAOYSA-N
  • Molecular Weight: Approximately 329.78 g/mol

The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interactions with biological targets.

Chemical Reactions Analysis

GYKI 52466 hydrochloride can participate in various chemical reactions:

  1. Oxidation Reactions: These involve adding oxygen or removing hydrogen from the compound.
  2. Reduction Reactions: These reactions typically involve adding hydrogen or removing oxygen.
  3. Substitution Reactions: Functional groups can be substituted under specific conditions, utilizing nucleophiles or electrophiles.

Common reagents for these reactions include:

  • Oxidizing agents (e.g., potassium permanganate)
  • Reducing agents (e.g., lithium aluminum hydride)

The specific outcomes depend on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action for GYKI 52466 hydrochloride primarily revolves around its role as an antagonist at AMPA receptors:

  1. Binding Site Interaction: The compound binds non-competitively to the AMPA receptor site, inhibiting glutamate-induced excitatory neurotransmission.
  2. Neuroprotective Effects: By blocking excessive glutamate activity, it may provide neuroprotective effects in conditions such as epilepsy and other seizure disorders.

Research indicates that this mechanism could lead to significant therapeutic benefits in managing excitatory neurotransmitter-related disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in water and organic solvents under specific conditions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require protection from light and moisture.

Relevant Data

  • Melting Point and boiling point data are typically determined through experimental methods and can vary based on purity.
Applications

GYKI 52466 hydrochloride has several notable applications in scientific research:

  1. Pharmacological Research: Used extensively in studies related to neurotransmitter systems, particularly those involving glutamate signaling.
  2. Neurological Disorders Treatment: Investigated for its potential use in treating epilepsy, anxiety disorders, and other conditions characterized by excitatory neurotransmission dysregulation.
  3. Chemical Biology Studies: Acts as a tool compound for understanding receptor dynamics and pharmacodynamics in cellular models.

Properties

CAS Number

192065-56-8

Product Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

InChI

InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H

InChI Key

RUBSCPARMVJNKX-UHFFFAOYSA-N

SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.